

Pharmacokinetic Profile of Rucaparib Metabolite M309: A Technical Guide

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Compound of Interest

Compound Name: *Rucaparib metabolite M309*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of M309, a metabolite of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. The information is compiled from publicly available research and is intended to support further investigation and understanding of Rucaparib's metabolic fate and its potential implications.

Introduction to Rucaparib and its Metabolism

Rucaparib is an oral inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which play a crucial role in DNA repair. It is approved for the treatment of certain types of ovarian and prostate cancers. Following oral administration, Rucaparib undergoes metabolism through several pathways, including oxidation, N-demethylation, N-methylation, and glucuronidation.^[1] This metabolic conversion results in the formation of several metabolites, one of which is M309.

M309 is identified as the N-demethylated metabolite of Rucaparib. While it is considered a minor metabolite, understanding its pharmacokinetic properties is essential for a comprehensive safety and efficacy profile of the parent drug.

Quantitative Pharmacokinetic Data

A human absorption, distribution, metabolism, and excretion (ADME) study involving a single oral dose of [¹⁴C]-Rucaparib provided key insights into the relative abundance of its

metabolites. The following tables summarize the quantitative data for M309 in plasma, urine, and feces.

Table 1: Peak Distribution and Abundance of Rucaparib and Metabolite M309 in Pooled Human Plasma[1]

Analyte	% of Total Radioactivity	Concentration (ng Eq/mL)
Rucaparib	64.0	335 ± 120
M309	Trace	Not Quantified
M324	18.6	94.0 ± 62.7
Other Metabolites	Trace	Not Quantified

Data are presented as mean ± SD for Rucaparib and M324 concentrations. ng Eq/mL: nanogram equivalents per milliliter.

Table 2: Excretion of Rucaparib and Metabolites in Humans (% of Administered Dose)[1]

Analyte	Urine	Feces	Total Excretion
Total Radioactivity	17.4 ± 4.17	71.9 ± 7.40	89.3 ± 8.54
Rucaparib	~7.6	63.9	-
M309	Trace	Trace	-
M324	~7.6	Trace	-

Data are presented as mean ± SD for total radioactivity. Trace indicates that the metabolite was detected but at levels too low for accurate quantification as a percentage of the administered dose.

As indicated in the tables, M309 is present at trace levels in plasma, urine, and feces, signifying that it is a minor contributor to the overall exposure of Rucaparib-related material in the body. The primary circulating components are the parent drug, Rucaparib, and the major metabolite, M324.[1]

Experimental Protocols

The following section details the methodologies employed in the key studies that identified and quantified Rucaparib and its metabolites.

Human ADME Study

Objective: To characterize the absorption, distribution, metabolism, and excretion of [¹⁴C]-Rucaparib in patients with advanced solid tumors.[\[1\]](#)

Methodology:

- Study Population: Patients with advanced solid tumors.
- Dosing: A single oral dose of 600 mg [¹⁴C]-Rucaparib.
- Sample Collection: Blood, plasma, urine, and feces were collected at various time points.
- Radioactivity Measurement: Total radioactivity in all matrices was measured using liquid scintillation counting.
- Metabolite Profiling: Plasma, urine, and feces samples were pooled by collection time and analyzed for metabolites using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Bioanalytical Method for Rucaparib Quantification

While a specific protocol for M309 is not detailed in the available literature, the validated LC-MS/MS method used for the quantification of Rucaparib in human plasma provides a foundation for the analytical approach.

Methodology:

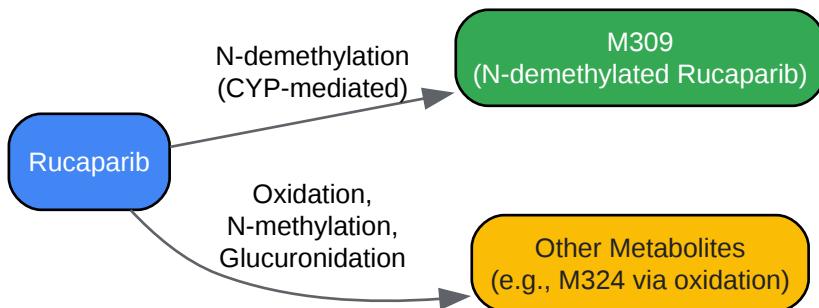
- Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
- Sample Preparation: Protein precipitation of plasma samples.
- Chromatography: Reversed-phase chromatography.

- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

This methodology is a standard and sensitive approach for the quantification of small molecules in biological matrices and would be adaptable for the specific quantification of M309 with appropriate optimization of mass transitions and chromatographic conditions.

Metabolic Pathway of Rucaparib to M309

The formation of M309 from Rucaparib occurs through N-demethylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. The diagram below illustrates this metabolic step.



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Metabolic conversion of Rucaparib to its N-demethylated metabolite, M309.

Conclusion

The pharmacokinetic profile of the **Rucaparib metabolite M309** indicates that it is a minor metabolite, found in trace amounts in plasma, urine, and feces following a single oral dose of Rucaparib. The primary circulating drug-related components are the parent compound and the major metabolite, M324. While specific pharmacokinetic parameters such as Cmax, AUC, and half-life for M309 are not readily available in the literature, the established bioanalytical methods for Rucaparib can be adapted for its quantification. The formation of M309 occurs via N-demethylation, a well-understood metabolic pathway. This technical guide provides a consolidated overview of the current knowledge on M309, which can serve as a valuable resource for researchers and professionals in the field of drug development. Further studies

would be required to fully characterize the pharmacokinetic profile and any potential biological activity of M309.

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References

- 1. Evaluation of absorption, distribution, metabolism, and excretion of [14C]-rucaparib, a poly(ADP-ribose) polymerase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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